molecular formula C8H12N2O2 B13516347 Methyl 3-cyanopiperidine-3-carboxylate

Methyl 3-cyanopiperidine-3-carboxylate

Cat. No.: B13516347
M. Wt: 168.19 g/mol
InChI Key: AXJJUMIOGJKWTA-UHFFFAOYSA-N
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Description

Methyl 3-cyanopiperidine-3-carboxylate is an organic compound with the molecular formula C8H12N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyanopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperidine and methyl cyanoacetate.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like ethanol or methanol.

    Conditions: The reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyanopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-cyanopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study the effects of nitrile-containing compounds on biological systems.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-cyanopiperidine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-3-carboxylate: Similar structure but lacks the nitrile group.

    Ethyl 3-cyanopiperidine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    3-Cyanopiperidine: Lacks the ester group.

Uniqueness

Methyl 3-cyanopiperidine-3-carboxylate is unique due to the presence of both a nitrile and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-cyanopiperidine-3-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-12-7(11)8(5-9)3-2-4-10-6-8/h10H,2-4,6H2,1H3

InChI Key

AXJJUMIOGJKWTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCNC1)C#N

Origin of Product

United States

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